![molecular formula C10H12BrNO B1489778 1-[(2-Bromophenyl)methyl]azetidin-3-ol CAS No. 1339189-73-9](/img/structure/B1489778.png)
1-[(2-Bromophenyl)methyl]azetidin-3-ol
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-[(2-Bromophenyl)methyl]azetidin-3-ol is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, and other pharmacological activities. The analysis is based on diverse research findings and case studies.
Chemical Structure and Properties
The compound this compound features a four-membered azetidine ring substituted with a bromophenyl group, which influences its biological activity. The presence of the hydroxyl group at the 3-position of the azetidine ring is significant for its interaction with biological targets.
Antimicrobial Activity
Azetidine derivatives, including those similar to this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with an azetidine structure can inhibit the growth of various bacteria and fungi. For instance, azetidinone derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound Name | Target Organism | Activity (MIC) |
---|---|---|
This compound | E. coli | TBD |
Azetidinone Derivative A | Staphylococcus aureus | TBD |
Azetidinone Derivative B | Candida albicans | TBD |
Anticancer Activity
The anticancer potential of azetidine derivatives has been extensively studied. For example, certain azetidinone compounds have demonstrated the ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the disruption of cell cycle progression and induction of apoptotic pathways.
Case Study: Anticancer Effects
In a study involving this compound analogs, researchers found that these compounds exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that structural modifications influenced their potency, with specific substitutions enhancing activity .
Other Biological Activities
Beyond antimicrobial and anticancer effects, azetidine derivatives have been recognized for various other pharmacological activities:
- Anti-inflammatory : Some studies suggest that azetidine compounds can reduce inflammation markers in vitro.
- Antiviral : Certain analogs exhibit antiviral properties against specific viral strains.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many azetidine derivatives function as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The lipophilic nature of the bromophenyl group may facilitate interactions with cellular membranes, affecting permeability and leading to cell death.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways, particularly in cancer cells.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-[(2-Bromophenyl)methyl]azetidin-3-ol, identified by its CAS number 1339189-73-9, possesses an azetidine ring that contributes to its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of azetidine have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Azetidine derivatives have shown potential as anticancer agents. Research has demonstrated that compounds containing azetidine structures can inhibit cell proliferation in various cancer cell lines. For example, studies on azetidin-2-one derivatives indicated their efficacy against breast cancer cells, suggesting that modifications to the azetidine structure may enhance antiproliferative activity .
Cannabinoid Receptor Modulation
This compound and its analogs have been investigated for their ability to modulate cannabinoid receptors, particularly the Cannabinoid-1 receptor. These compounds may serve as antagonists or inverse agonists, offering therapeutic potential in treating conditions such as anxiety disorders, cognitive deficits, and substance abuse disorders .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of azetidine derivatives, which is crucial for their evaluation in biological assays .
Table 1: Summary of Biological Activities
Q & A
Q. Basic: What are the optimal synthetic routes for 1-[(2-Bromophenyl)methyl]azetidin-3-ol?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromophenylmethyl derivatives can be synthesized via alkylation of azetidin-3-ol precursors with 2-bromobenzyl halides under basic conditions (e.g., NaH in DMF). Purification often requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound . Key steps include:
- Monitoring reaction progress via TLC.
- Confirming structure using and NMR, comparing peaks to reference data (e.g., δ 3.5–4.5 ppm for azetidine protons) .
Q. Advanced: How does the bromophenyl substituent influence the compound’s pharmacokinetic properties?
Methodological Answer:
The 2-bromophenyl group enhances lipophilicity, improving blood-brain barrier penetration, as seen in structurally related 5-HT6 receptor antagonists like SUVN-502 . To assess this:
- Calculate logP values (e.g., using ChemDraw or MarvinSuite).
- Perform in vitro permeability assays (e.g., Caco-2 cell models).
- Compare metabolic stability via liver microsome incubations with LC-MS analysis .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : NMR identifies azetidine ring protons (δ 3.8–4.2 ppm) and bromophenyl aromatic protons (δ 7.2–7.6 ppm). NMR confirms quaternary carbons (e.g., C-Br at ~130 ppm) .
- MS : High-resolution MS validates molecular formula (e.g., [M+H] at m/z 256.02 for CHBrNO).
- IR : Detect hydroxyl (3200–3500 cm) and azetidine C-N (1250 cm) stretches .
Q. Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for neurological targets?
Methodological Answer:
- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., CF) to modulate receptor binding. Synthesize analogs via Suzuki-Miyaura coupling .
- Biological Testing : Screen analogs against neurological targets (e.g., 5-HT6 or NMDA receptors) using radioligand displacement assays. Compare IC values to establish SAR trends .
- Computational Modeling : Dock compounds into receptor crystal structures (e.g., PDB 6WGH) to predict binding modes .
Q. Basic: What are common impurities in the synthesis of this compound, and how are they resolved?
Methodological Answer:
- Byproducts : Unreacted azetidin-3-ol or di-alkylated products.
- Resolution :
Q. Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?
Methodological Answer:
- In Vitro Studies : Incubate with liver microsomes or hepatocytes. Use LC-HRMS to identify phase I (oxidation, dehalogenation) and phase II (glucuronidation) metabolites .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic fate.
- In Vivo Correlation : Administer to rodents, collect plasma/urine, and correlate metabolite profiles with pharmacokinetic data .
Q. Basic: What crystallization conditions yield high-quality single crystals for X-ray studies?
Methodological Answer:
- Solvent Systems : Use slow evaporation from ethanol/water (1:1) or dichloromethane/hexane.
- Temperature : Crystallize at 4°C to enhance lattice formation.
- Validation : Compare unit cell parameters (e.g., space group P2/c) and bond lengths (C-Br ~1.9 Å) with literature data .
Q. Advanced: How do conflicting bioactivity data between studies arise, and how should they be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations). For example, 5-HT6 receptor activity varies between CHO and HEK293 cells .
- Statistical Validation : Perform meta-analysis using tools like GraphPad Prism. Apply Hill slopes to normalize dose-response curves.
- Reproducibility : Replicate studies with standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Q. Basic: What in vitro models are suitable for initial neuroprotective activity screening?
Methodological Answer:
- Neurite Outgrowth Assays : Use SH-SY5Y cells treated with amyloid-β, quantify neurite length via ImageJ.
- Oxidative Stress Models : Expose PC12 cells to HO, measure viability via MTT assay. Include positive controls (e.g., donepezil) .
Q. Advanced: How can computational chemistry predict off-target interactions for this compound?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger Phase to identify shared features with known kinase inhibitors.
- Machine Learning : Train models on ChEMBL bioactivity data to predict CYP450 or hERG channel binding.
- Validation : Test top predictions in orthogonal assays (e.g., patch-clamp for hERG inhibition) .
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXBWSRSPSBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.